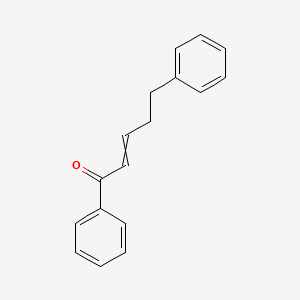

1,5-Diphenylpent-2-EN-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1,5-diphenylpent-2-en-1-one |

InChI |

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2 |

InChI Key |

WSCWRSSILDQLBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Diphenylpent 2 En 1 One and Its Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing 1,5-diphenylpent-2-en-1-one and its analogues predominantly rely on condensation reactions, which are valued for their efficiency and broad applicability.

Base-Catalyzed Aldol (B89426) Condensation Reactions

Base-catalyzed aldol condensation is a cornerstone for the formation of the α,β-unsaturated ketone framework of chalcones. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration. byjus.commagritek.comwikipedia.org

The Claisen-Schmidt condensation is a specific and widely utilized type of crossed aldol condensation. wikipedia.org It involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This method is particularly effective for synthesizing chalcones by reacting an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govpraxilabs.comiitk.ac.in The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then readily dehydrates to yield the more stable, conjugated enone. praxilabs.comorganicchemistrydata.org The success of these reactions is often attributed to the fact that aldehydes are more reactive as electrophiles than ketones. libretexts.org

For instance, the synthesis of 1,5-diphenylpenta-2,4-dien-1-one, a related diarylpentadienone, is achieved through a base-catalyzed aldol condensation between cinnamaldehyde (B126680) and acetophenone. researchgate.net Similarly, various chalcone (B49325) derivatives have been synthesized with good yields via solvent-free Claisen-Schmidt condensation of equimolar amounts of a ketone and various aldehydes in the presence of 40% sodium hydroxide. nih.gov The reaction between benzaldehyde and acetophenone in the presence of dilute sodium hydroxide is a classic example of a crossed aldol condensation to form a β-hydroxy ketone, which upon dehydration yields the α,β-unsaturated ketone. byjus.com

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone Reactant | Aldehyde Reactant | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Cinnamaldehyde | Not specified | Not specified | researchgate.net |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH | Good | nih.gov |

| Hydroxyacetophenone | Benzaldehyde derivatives | 50% KOH | 93-97 | nih.gov |

| Acetone (B3395972) | Benzaldehyde | NaOH | 53 (dibenzylideneacetone), 42 (monobenzylideneacetone) | nih.gov |

A study on the aldol condensation of acetone with acetophenone demonstrated that the reactions are first order in hydroxide. researchgate.net While this specific reaction does not produce this compound, it provides kinetic insights applicable to similar ketone-aldehyde couplings.

Julia-Kocienski Olefination Strategies

The Julia-Kocienski olefination is a modification of the classical Julia olefination and provides a powerful method for the stereoselective synthesis of alkenes. organic-chemistry.orgmdpi.com This reaction involves the condensation of a metallated heteroarylalkylsulfone with a carbonyl compound, such as an aldehyde or ketone. mdpi.compreprints.org A key advantage of this method is its ability to deliver high (E)-stereoselectivity. preprints.org The reaction proceeds through the formation of a β-alkoxy sulfone adduct, which can undergo a spontaneous Smiles rearrangement. mdpi.com While direct synthesis of this compound using this method is not extensively detailed in the provided context, the synthesis of diarylpentadienones, a class of compounds to which it belongs, has been achieved through Julia-Kocienski olefination. researchgate.net This suggests its applicability for constructing the core structure of this compound.

Multi-Step Preparations from Defined Precursors

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from well-defined precursors. One such practical method starts from acetophenone and proceeds in four steps to yield (E)-1,5-diphenyl-1-penten-1-one, an isomer of the target compound. researchgate.net Although the specific steps are not detailed, this approach highlights the utility of building the molecule through a series of controlled reactions. Another example involves taking the natural product (E)-1,5-diphenylpent-2-en-1-one as a lead compound for the synthesis of novel daphneolone (B1638094) derivatives, indicating that the core structure can be accessed and then further modified. jlu.edu.cn

Condensation Reactions with Propiolaldehydes

An alternative route to enone systems involves the condensation of ketones with propiolaldehydes. For example, the condensation reaction of 3-phenylpropiolaldehyde with acetophenone at a reduced temperature (0–5°C) has been used to prepare (E)-1,5-diphenylpent-2-en-4-yn-1-one. nih.goviucr.org This reaction, carried out in the presence of sodium hydroxide in aqueous ethanol, yields the enynone product. nih.goviucr.org While this product contains an additional alkyne functionality compared to this compound, subsequent selective reduction of the triple bond could potentially lead to the desired compound.

Table 2: Synthesis of (E)-1,5-Diphenylpent-2-en-4-yn-1-one

| Ketone | Aldehyde | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | 3-Phenylpropiolaldehyde | NaOH, 50% EtOH | 0-5 | 86 | nih.goviucr.org |

Advanced and Green Synthetic Approaches

The synthesis of this compound and its analogues has evolved to incorporate advanced and environmentally conscious methodologies. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents and conditions, aligning with the principles of green chemistry. nih.govnih.gov Techniques such as microwave-assisted synthesis, mechanochemistry (grindstone techniques), and the use of novel catalytic systems are at the forefront of this evolution.

Green Chemistry Methodologies in this compound Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, focusing on the design of products and processes that minimize the use and generation of hazardous substances. nih.govmdpi.com Its 12 principles serve as a framework for developing more sustainable chemical methodologies, including the use of catalysts over stoichiometric reagents, preventing waste, maximizing atom economy, and designing for energy efficiency. nih.govnih.gov

In the context of synthesizing this compound derivatives, green approaches are manifested through several innovative techniques. The Mannich base synthesis, a key reaction for producing certain analogues, is considered an excellent tool for green synthesis. nih.gov Methodologies that reduce or eliminate the need for conventional solvents are particularly noteworthy. nih.gov For instance, the adoption of mechanochemical methods like the grindstone technique aligns with green principles by minimizing solvent use and often proceeding at room temperature, thereby saving energy. nih.govchowgules.ac.in Furthermore, the use of biocatalysts, such as enzymes, provides an environmentally friendly route that offers high selectivity and efficiency under mild conditions. nih.gov These greener strategies not only reduce the environmental footprint but can also lead to higher yields and simpler purification processes. chowgules.ac.inplos.org

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as an energy-efficient and powerful tool in organic chemistry, capable of dramatically reducing reaction times from hours or days to mere minutes. mdpi.comanton-paar.com This technique utilizes microwave irradiation to heat reaction mixtures, a process that relies on the interaction of molecules with the alternating electromagnetic field. mdpi.com It has become an established method for accelerating a wide range of organic transformations and is considered an environmentally friendly approach that enhances efficiency while reducing chemical waste and energy consumption. mdpi.comrsc.org

In the synthesis of chalcone analogues, microwave irradiation has proven to be significantly more efficient than conventional heating methods. For example, a series of ferrocenyl chalcones were synthesized using both a conventional method (CM) requiring 10-40 hours and a microwave method (MM) that completed the reactions in just 1-5 minutes. The yields obtained via the microwave method were comparable or, in some cases, superior to the conventional approach.

| Compound Name | Substituent | Yield (Conventional Method) | Yield (Microwave Method) |

|---|---|---|---|

| (2E)-1-Ferrocenyl-3-phenyl-prop-2-en-1-one | -H | - | 81% |

| (2E)-1-Ferrocenyl-3-(4-fluorophenyl)-prop-2-en-1-one | 4-F | - | 79% |

| (2E)-1-Ferrocenyl-3-(2-nitrophenyl) prop-2-en-1-one | 2-NO2 | - | 71% |

| (2E)-1-Ferrocenyl-3-(4-nitrophenyl) prop-2-en-1-one | 4-NO2 | - | 82% |

This table presents a selection of comparative yields for the synthesis of ferrocenyl chalcones, highlighting the efficiency of microwave-assisted methods as reported in studies. frontiersin.org

This rapid and efficient approach is also applicable to the synthesis of other heterocyclic systems, such as substituted pyrroles, which can be cyclized from enamine precursors under microwave irradiation with yields ranging from 55% to 86%. mdpi.com

Grindstone Chemistry Techniques

Grindstone chemistry, a form of mechanochemistry, involves conducting chemical reactions by grinding solid reactants together in a mortar and pestle, often without any solvent. chowgules.ac.in This solvent-free approach is inherently "green" and can lead to significant improvements in reaction efficiency and yield compared to traditional solution-phase methods. mdpi.comchowgules.ac.in

The synthesis of 1,5-diphenylpent-4-en-1-one (B11951530) derivatives has been successfully achieved using the grindstone method, which has been shown to provide high yields under mild reaction conditions. nih.govnih.govdntb.gov.uaresearchgate.net This technique is particularly effective when combined with a catalyst. In one study, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives was optimized using various methods, where the enzyme-catalyzed grindstone technique demonstrated superior performance.

| Method | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Grindstone | Tyrosinase | Not Specified | 96% |

| Conventional | Tyrosinase | 1 hour | 45% |

This table compares the yield of a tyrosinase-catalyzed reaction using the grindstone technique versus a conventional solvent-based method, based on findings for a related synthesis. plos.org

The efficiency of the grindstone method is notable, achieving a 96% yield, whereas the conventional method yielded only 45% after one hour. plos.org This highlights the grindstone technique as a facile and highly efficient alternative to solvent-based protocols for synthesizing chalcone analogues and related heterocyclic compounds. chowgules.ac.in

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency and selectivity while minimizing waste. nih.govmdpi.com The synthesis of this compound and its analogues has benefited from the development of both heterogeneous and enzyme-based catalytic systems.

Heterogeneous catalysts offer significant advantages, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. nih.gov Magnetic nanoparticles are particularly attractive as catalyst supports because they can be easily removed using an external magnet. nih.govresearchgate.net

A novel heterogeneous organobase catalyst, Fe3O4/SiO2-guanidine, was developed for the synthesis of 1,5-diphenylpenta-2,4-dien-1-one via an aldol condensation reaction. researchgate.netresearchgate.net The catalyst was prepared in a multi-step process.

| Step | Description |

|---|---|

| 1 | Synthesis of Fe3O4 nanoparticles via a co-precipitation method. researchgate.netresearchgate.net |

| 2 | Coating of the Fe3O4 nanoparticles with silica (B1680970) (SiO2) using TEOS as a silica source to form Fe3O4/SiO2. researchgate.netresearchgate.net |

| 3 | Functionalization of the silica-coated nanoparticles with guanidine (B92328) to yield the final Fe3O4/SiO2-guanidine catalyst. researchgate.netresearchgate.net |

This magnetic catalyst proved to be highly active in the condensation of acetophenone and cinnamaldehyde. researchgate.netresearchgate.net The reaction was carried out using a 20% weight of the catalyst at 75°C for 10 hours to successfully produce the target compound. researchgate.net The use of such magnetic core-shell catalysts represents a practical approach to bridging homogeneous and heterogeneous catalysis, simplifying product purification and enhancing the sustainability of the process. nih.govoiccpress.com

Enzyme-mediated synthesis, or biocatalysis, leverages the high efficiency and selectivity of natural catalysts to perform chemical transformations under environmentally benign conditions. nih.gov Tyrosinase, a copper-containing enzyme, has been effectively employed as a catalyst for synthesizing derivatives of 1,5-diphenylpent-4-en-1-one. nih.govnih.govdntb.gov.ua

This enzyme-catalyzed approach is often combined with the grindstone technique, resulting in a highly efficient and green synthetic protocol. plos.orgresearchgate.net The use of Cu(II)-tyrosinase as a catalyst in the grindstone synthesis of 1,5-diphenylpent-4-en-1-one derivatives resulted in high yields under mild reaction conditions. nih.govnih.gov In a comparative study, the tyrosinase-catalyzed grindstone method achieved a 96% yield, far surpassing the 45% yield from the conventional solution-based method. plos.org This synergy between biocatalysis and mechanochemistry demonstrates a powerful strategy for the sustainable synthesis of complex organic molecules.

Organocatalytic Applications

The synthesis of this compound and its analogues has been significantly advanced through the use of organocatalysis, particularly in asymmetric Michael additions. This approach offers a powerful tool for the stereocontrolled formation of carbon-carbon bonds.

Chiral squaramide-based organocatalysts, derived from cinchona alkaloids, have proven effective in promoting the asymmetric Michael addition of nitroalkanes to chalcones. acs.orgacs.org These reactions, which can be conducted with low catalyst loading, yield the desired products in high yields (up to 99%) and with excellent enantioselectivities (93-96% ee). acs.orgacs.org The modular nature of these catalysts allows for the flexible synthesis of either the (R) or (S) enantiomer by selecting the appropriate catalyst. acs.org Optimization of reaction conditions, such as solvent and temperature, has been shown to have a pronounced effect on the reaction's course. acs.org

Another notable development is the use of chiral 1,2-diaminocyclohexane as an organocatalyst for the direct asymmetric vinylogous Michael addition of γ-butenolides to chalcones. researchgate.net This method provides syn-Michael adducts with good yields and high diastereoselectivities and enantioselectivities. researchgate.net The development of direct conjugate additions of γ-butenolide to chalcones catalyzed by thiourea-bearing primary amines and vicinal primary-diamine salts represents a more atom-economical approach. researchgate.net

Furthermore, organophosphane catalysts derived from L-proline have been successfully employed in the asymmetric Michael addition of cyclic ketones, such as cyclohexanone (B45756) and cyclopentanone, to various chalcones. researchgate.net These reactions result in high yields (up to 91%) and excellent enantioselectivities (up to 99% ee) and diastereomeric ratios. researchgate.net The regioselective and enantioselective Michael addition between azlactones and o-hydroxy chalcone derivatives has also been reported, highlighting the crucial role of the o-hydroxy group on the chalcone in directing the regioselectivity of the reaction. rsc.org

| Catalyst Type | Reactants | Key Findings | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Squaramide | Nitroalkanes and Chalcones | Low catalyst loading, flexible synthesis of R/S enantiomers. | Up to 99% | 93-96% | acs.orgacs.org |

| Chiral 1,2-Diaminocyclohexane | γ-Butenolides and Chalcones | Provides syn-Michael adducts with high diastereoselectivity. | Good | High | researchgate.net |

| L-Proline-based Organophosphane | Cyclic Ketones and Chalcones | Excellent diastereomeric ratios. | Up to 91% | Up to 99% | researchgate.net |

Deep Eutectic Solvents (DESs) as Reaction Media and Catalysts

Deep eutectic solvents (DESs) have emerged as sustainable and efficient media and catalysts for the synthesis of chalcones and their derivatives. rsc.orgekb.eg These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, offer advantages such as low cost, low toxicity, and biodegradability. rsc.orgmdpi-res.com

Choline (B1196258) chloride-based DESs, in particular, have been effectively used in various organic transformations. For instance, a mixture of choline chloride and urea (B33335) has been utilized as both a solvent and catalyst for the synthesis of 1,3-dinitropropane (B1595356) derivatives through a tandem Henry reaction/Michael addition. rsc.org This one-pot synthesis from aromatic aldehydes proceeds in high yields under mild conditions. rsc.org Similarly, the synthesis of chalcone derivatives has been achieved by reacting aromatic aldehydes with 2-acetylthiophene (B1664040) in a choline chloride-urea mixture. ekb.eg

The catalytic activity of DESs has been explored in Michael addition reactions. For example, a choline chloride/p-TsOH DES has been shown to catalyze the aza-Michael conjugate addition of anilines to maleimides. mdpi.com Furthermore, the immobilization of organocatalysts, such as cinchonidine-squaramide, within betaine-derived DESs has been demonstrated for asymmetric Michael additions. diva-portal.orgresearchgate.net This approach not only provides excellent yields (up to 99%) and enantioselectivities (up to 98%) but also allows for the recycling and reuse of the catalytic system for multiple cycles. diva-portal.orgresearchgate.net

The use of DESs can also influence the outcome of reactions. In the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455), the choice of DES components, such as triphenylmethylphosphonium bromide with acetic acid or ethylene (B1197577) glycol, significantly affects the conversion rates and product selectivity. mdpi.com

| DES Composition | Reaction Type | Role of DES | Key Findings | Reference |

|---|---|---|---|---|

| Choline chloride/Urea | Tandem Henry/Michael Addition | Solvent and Catalyst | High yields under mild conditions. | rsc.org |

| Choline chloride/Urea | Chalcone Synthesis | Solvent and Catalyst | Efficient synthesis of chalcone derivatives. | ekb.eg |

| Betaine-derived DES | Asymmetric Michael Addition | Catalyst Immobilization Medium | Excellent yields (up to 99%) and enantioselectivities (up to 98%); catalyst is recyclable. | diva-portal.orgresearchgate.net |

| Triphenylmethylphosphonium bromide/Acetic acid or Ethylene glycol | Nazarov Cyclization | Solvent and Catalyst | Influences conversion rates and product selectivity. | mdpi.com |

Isolation from Natural Sources and Semi-Synthesis

Chalcones, including this compound, are a significant class of naturally occurring phenolic compounds found in a variety of plants. cabidigitallibrary.orgnih.govrsc.org They are considered biosynthetic precursors to flavonoids. nih.gov The isolation of these compounds from natural sources has been a subject of extensive research due to their diverse biological activities. cabidigitallibrary.orgnih.gov

A notable example is the isolation of this compound, along with 1,5-diphenylpentan-1-one (B158197) and 3-hydroxy-1,5-diphenylpentan-1-one, from the plant Stellera chamaejasme L. nih.govresearchgate.net These compounds have demonstrated insecticidal properties. nih.govresearchgate.net The largest number of natural chalcones have been isolated from plant families such as Leguminosae, Asteraceae, and Moraceae. cabidigitallibrary.org

The structural diversity of naturally occurring chalcones is vast, with many possessing hydroxyl, methoxy (B1213986), prenyl, and geranyl substitutions on their aromatic rings. cabidigitallibrary.orgnih.govrsc.org These structural variations contribute to their wide range of biological activities. nih.gov

Inspired by the structures of these natural products, semi-synthetic approaches are often employed to create novel derivatives with potentially enhanced or new biological activities. nih.gov For instance, based on the diaryl ketone "pharmacophore" of the compounds isolated from Stellera chamaejasme L., a series of diaryl ketones were synthesized and evaluated for their biological activities. nih.gov

| Compound Name | Natural Source | Reported Activity | Reference |

|---|---|---|---|

| This compound | Stellera chamaejasme L. | Insecticidal | nih.govresearchgate.net |

| 1,5-Diphenylpentan-1-one | Stellera chamaejasme L. | Insecticidal | nih.gov |

| 3-Hydroxy-1,5-diphenylpentan-1-one | Stellera chamaejasme L. | Insecticidal | nih.gov |

| General Chalcones | Leguminosae, Asteraceae, Moraceae families | Various biological activities | cabidigitallibrary.org |

Chemical Reactivity and Transformations of 1,5 Diphenylpent 2 En 1 One

Electrophilic and Nucleophilic Addition Reactions

The conjugated enone system in 1,5-diphenylpent-2-en-1-one provides two primary sites for addition reactions: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for a range of transformations with both electrophiles and nucleophiles.

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for this compound and its derivatives. wikipedia.org This reaction is a powerful method for carbon-carbon bond formation. wikipedia.org The general mechanism involves the attack of a Michael donor (a nucleophile, often a stabilized enolate) at the β-carbon of the enone (the Michael acceptor), leading to the formation of a Michael adduct. wikipedia.org

Various nucleophiles can be employed in the Michael addition with related diaryl pentenone systems. For instance, the addition of nitromethane (B149229) to 1,5-diarylpenta-2,4-dien-1-ones has been achieved with high enantioselectivity using organocatalysts like bifunctional Cinchona alkaloids. buchler-gmbh.com Similarly, indoles have been shown to add to 1,5-diphenylpent-1-en-3-one in the presence of a catalytic amount of iodine, yielding 5-(1H-indol-3-yl)-1,5-diphenylpent-1-en-3-one under mild conditions. iieta.org

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| Nitromethane | 1,5-diarylpenta-2,4-dien-1-ones | N-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thiourea | (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one | buchler-gmbh.com |

| Indoles | 1,5-diphenylpent-1-en-3-one | Iodine | 5-(1H-Indol-3-yl)-1,5-diphenylpent-1-en-3-one | iieta.org |

Reactions with Nucleophiles (e.g., Thiylation)

The addition of sulfur-based nucleophiles, known as thiylation or sulfa-Michael addition, is a prominent reaction for α,β-unsaturated systems. buchler-gmbh.comwikipedia.org This reaction, a type of thiol-ene reaction, typically proceeds via an anti-Markovnikov addition of a thiol to the alkene. wikipedia.org The high efficiency and mild conditions of thiol-based "click" reactions make them highly valuable in synthesis. mdpi.com

Stereoselective thia-Michael additions to related acyclic 2,4-dienones and 2-en-4-ynones have been successfully catalyzed by quinidine (B1679956) derivatives. buchler-gmbh.com For example, the reaction of phenylmethanethiol with acyclic 2-en-4-ynones in the presence of a squaramide-based catalyst yields the corresponding 3-(benzylthio) adducts. buchler-gmbh.com While direct examples for this compound are specific, the reactivity pattern is well-established for similar enone systems. The reaction of diphenylcyclopropenone (B372975) with a 1,2-aminothiol provides another example of thiol reactivity, resulting in an amide conjugate and the release of a free thiol. rsc.org

| Nucleophile | Substrate | Catalyst | Product Type | Reference |

| Phenylmethanethiol | Acyclic 2-en-4-ynones | 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione | 3-(benzylthio)-1,5-diphenylpent-4-yn-1-one | buchler-gmbh.com |

| 1,2-aminothiol | Diphenylcyclopropenone | Water, pH 7.4 | Amide conjugate with thiol release | rsc.org |

Cyclization and Rearrangement Reactions

The carbon skeleton of this compound and its isomers is amenable to various cyclization and rearrangement reactions, leading to the formation of cyclic structures, particularly five-membered rings. These transformations are often initiated by acid catalysis or thermal conditions.

Intramolecular Electrocyclic Reactions

Electrocyclic reactions are pericyclic transformations that involve the intramolecular formation of a ring with the conversion of a π-bond into a σ-bond. uomustansiriyah.edu.iq The stereochemistry of these reactions is governed by selection rules based on the number of π-electrons and whether the reaction is initiated thermally or photochemically. uomustansiriyah.edu.iqnih.gov

While direct studies on this compound are not prominent, research on the isomeric 1,5-diphenylpenta-1,4-dien-3-one (B3434637) provides significant insight. The cation of 1,5-diphenylpenta-trans-1,trans-4-dien-3-one, generated with acetylium ions, undergoes a conrotatory cyclization to afford a substituted cyclopentenyl product. rsc.org Similarly, treatment of 2-bromo-1,5-diphenylpenta-1,4-dien-3-one isomers with concentrated sulfuric acid leads to various cyclized products, including substituted cyclopentenones. rsc.org The formation of these products is explained through thermal symmetry-allowed conrotatory electrocyclic reactions of the corresponding cationic intermediates. rsc.org

| Substrate | Reagent(s) | Key Product(s) | Reaction Type | Reference |

| 1,5-diphenylpenta-trans-1,trans-4-dien-3-one | Acetylium ions | 2-acetoxy-trans-4,5-diphenylcyclopent-2-enyl sodium sulphate | Intramolecular electrocyclic reaction | rsc.org |

| 1,5-diphenylpenta-trans-1,trans-4-dien-3-one | Hydriodic acid | trans-3,4-diphenylcyclopentanone | Intramolecular electrocyclic reaction and reduction | rsc.org |

| trans,trans-2-bromo-1,5-diphenylpenta-1,4-dien-3-one | Concentrated H₂SO₄ (25 °C) | 2-bromo-3,4-diphenylcyclopent-2-enone | Electrocyclic reaction | rsc.org |

Nazarov Cyclization and Related Transformations

The Nazarov cyclization is a classic acid-catalyzed 4π-electrocyclic reaction of divinyl ketones to produce cyclopentenones. mdpi.comambeed.com The reaction is a powerful tool for constructing five-membered rings and has been studied with various substrates and catalytic systems.

The reaction has been optimized for derivatives such as 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) using sustainable deep eutectic solvents (DESs) as non-innocent reaction media. mdpi.com For example, using a DES composed of triphenylmethylphosphonium bromide and acetic acid led to quantitative conversion to the cyclopentenone product. mdpi.com Another study demonstrated the Nazarov cyclization of trans,trans-dibenzylidene acetone (B3395972) in near-critical water, which, unusually, yields 2,3-diphenyl-2-cyclopentenone instead of the expected 3,4-disubstituted product. researchgate.net This highlights the influence of the reaction medium on the outcome of the cyclization.

| Substrate | Catalyst/Medium | Key Product | Key Finding | Reference |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Triphenylmethylphosphonium bromide/acetic acid (DES) | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | Quantitative conversion at 25 °C | mdpi.com |

| trans,trans-Dibenzylidene acetone | Near-critical water | 2,3-diphenyl-2-cyclopentenone | Unusual regioselectivity, avoiding strong mineral acids | researchgate.net |

| Divinyl ketones with chiral oxazolidinone auxiliary | MeSO₃H | Chiral cyclopentenones | High chemo-, regio-, and stereocontrol | uq.edu.au |

Dimerization and Cycloaddition Reactions

Cycloaddition reactions involve the combination of two π-systems to form a new ring and are fundamental in synthetic chemistry for building cyclic frameworks. numberanalytics.com These reactions are classified based on the number of electrons participating from each component, such as [4+2] and [2+2] cycloadditions. numberanalytics.com

The related 1,3-diphenylprop-2-en-1-ones (chalcones) participate in (3+2) cycloaddition reactions with azomethine imines generated under microwave irradiation. beilstein-journals.org This reaction proceeds regioselectively to form 2-benzoyl-substituted pyrazolo[1,2-a]pyrazoles. beilstein-journals.org Interestingly, these cycloadducts can undergo a cycloreversion reaction under heating. beilstein-journals.org While not a reaction of this compound itself, the palladium-catalyzed carbonylative dimerization of styrene (B11656) can be used to synthesize the related 1,5-diarylpent-1-en-3-ones. researchgate.net Furthermore, the dimer of 3,4-diphenylcyclopenta-2,4-dienone has been observed as a byproduct in the acid-catalyzed cyclization of 2-bromo-1,5-diphenylpenta-1,4-dien-3-one, indicating the potential for dimerization of cyclized intermediates. rsc.org

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| (3+2) Cycloaddition | 6-aryl-1,5-diazabicyclo[3.1.0]hexanes + 1,3-diarylpropenones | Microwave irradiation, 110 °C | Perhydropyrazolopyrazoles | beilstein-journals.org |

| Carbonylative Dimerization (Synthesis) | Styrene + Carbon Monoxide | [Pd(dppp)(solvent)₂][X]₂ catalyst | (E)-1,5-diphenylpent-1-en-3-one | researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The strategic modification of this compound is a key area of research, focusing on the synthesis of analogues with tailored properties and the preparation of various derivatives through reactions at the carbonyl group and the α,β-unsaturated system.

Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound is primarily achieved through the Claisen-Schmidt condensation reaction. nih.govpharmacoj.com This method involves the reaction of a substituted acetophenone (B1666503) with a substituted cinnamaldehyde (B126680), allowing for the introduction of a wide range of functional groups onto the two phenyl rings. The nature and position of these substituents can significantly influence the electronic properties and reactivity of the resulting molecule. pharmacoj.com

Research has demonstrated the successful synthesis of various analogues by modifying the ketone and aldehyde precursors. For instance, using different substituted aromatic aldehydes as the carbonyl donors with acetophenone as the ketone component has yielded a library of chalcone (B49325) derivatives. nih.govpharmacoj.com The reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in ethanol. nih.gov

Key research findings indicate that the presence of electron-donating or electron-withdrawing groups on the aromatic rings affects the reaction yields and the properties of the synthesized analogues. For example, electron-donating groups at the para position of the acetophenone have been reported to improve the yield of the condensation reaction. researchgate.net

Below is a table summarizing some of the synthesized substituted analogues of the broader 1,5-diarylpentenone family, illustrating the variety of substituents that can be incorporated.

| Substituent on Phenyl Ring 1 (from Acetophenone) | Substituent on Phenyl Ring 2 (from Cinnamaldehyde) | Resulting Analogue Class | Reference |

| Unsubstituted | 4-Bromo | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one derivative | nih.gov |

| Unsubstituted | 4-Hydroxy, 3-Methoxy | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one derivative | nih.gov |

| Unsubstituted | Unsubstituted (Cinnamaldehyde) | 1,5-Diphenylpenta-2,4-dien-1-one | nih.gov |

| 4-Chloro | Unsubstituted | 1-(4-Chlorophenyl)-5-phenylpenta-2,4-dien-1-one derivative | researchgate.net |

| 4-Methoxy | Unsubstituted | 1-(4-Methoxyphenyl)-5-phenylpenta-2,4-dien-1-one derivative | researchgate.net |

Furthermore, the core structure of this compound can undergo further dehydrogenation to form the more conjugated (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one. nih.gov This transformation highlights the reactivity of the pentene chain and its ability to be modified to create extended π-systems.

Preparation of Schiff Bases and Other Derivatives

The carbonyl group of this compound and its analogues is a prime site for derivatization, most notably through the formation of Schiff bases. Schiff bases, or imines, are synthesized by the condensation reaction of the ketone with primary amines. This reaction typically involves refluxing the chalcone with the respective amine, sometimes in the presence of an acid catalyst.

A variety of amines can be used to generate a diverse library of Schiff bases. These include aromatic amines, such as aniline (B41778) and its substituted derivatives, as well as aliphatic amines and hydrazines. The formation of the azomethine (C=N) group in place of the carbonyl group significantly alters the electronic and steric profile of the molecule.

The synthesis of Schiff bases from the related compound 1,5-diphenylpenta-1,4-dien-3-one has been extensively reported, and the same principles apply to this compound. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The following table presents examples of Schiff bases synthesized from 1,5-diphenylpenta-1,4-dien-3-one, which are illustrative of the types of derivatives that can be prepared from this compound.

| Amine Reactant | Resulting Schiff Base Derivative | Reference |

| Aniline | N-(1,5-diphenylpenta-1,4-dien-3-ylidene)aniline | |

| 4-Chloroaniline | N-(1,5-diphenylpenta-1,4-dien-3-ylidene)-4-chloroaniline | |

| o-Phenylenediamine | Bis-Schiff base from o-phenylenediamine | |

| Hydrazine hydrate | Hydrazone derivative | |

| Semicarbazide | Semicarbazone derivative | |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone derivative |

Beyond Schiff bases, other functional group interconversions of this compound have been explored. These include:

Reduction: The enone functionality can be selectively reduced. The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated ketone, 1,5-diphenylpentan-1-one (B158197). Alternatively, the carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol. The use of reducing agents like lithium aluminum hydride can lead to the reduction of both the double bond and the carbonyl group. smolecule.com

Oxidation: The compound can be oxidized to introduce further unsaturation, leading to the formation of 1,5-diphenylpenta-2,4-dien-1-one. nih.gov

Cycloaddition Reactions: The conjugated system of this compound and its derivatives can participate in cycloaddition reactions to form various heterocyclic compounds. For example, reactions with hydrazines can yield pyrazole (B372694) and pyrazoline derivatives. acs.org The synthesis of furan (B31954) derivatives through cyclization of related enynones has also been reported, suggesting the potential for similar transformations with this compound under appropriate conditions. acs.org

These derivatization strategies underscore the utility of this compound as a versatile building block in synthetic organic chemistry, enabling the creation of a wide range of complex molecules from a relatively simple precursor.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural confirmation.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in 1,5-Diphenylpent-2-en-1-one. The absorption of infrared radiation excites the molecule into a higher vibrational state, and the specific frequencies of absorption are recorded. For chalcone (B49325) derivatives, characteristic absorption bands are observed for the conjugated carbonyl (C=O) and alkene (C=C) stretching vibrations. pharmacoj.com

In a study of various chalcones, the conjugated carbonyl (C=O) stretching vibration is typically observed around 1650 cm⁻¹, while the C=C stretching appears near 1580 cm⁻¹. pharmacoj.com For the related compound, (E)-1,5-Diphenylpent-2-en-4-yn-1-one, the IR spectrum (KBr) shows prominent peaks at 1661 cm⁻¹ (C=O) and 1597 and 1580 cm⁻¹ (C=C and aromatic rings). nih.gov The presence of the alkyne group in this analogue introduces a characteristic band at 2191 cm⁻¹, which would be absent in this compound. nih.gov The spectrum of (E)-1,5-Diphenylpent-2-en-1-one is expected to show strong absorptions corresponding to the α,β-unsaturated ketone moiety. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. rsc.org

Table 1: Characteristic FTIR Spectral Data for Compounds Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound | Citation |

| C=O | Stretching | ~1650 | General Chalcones | pharmacoj.com |

| C=C | Stretching | ~1580 | General Chalcones | pharmacoj.com |

| C=O | Stretching | 1661 | (E)-1,5-Diphenylpent-2-en-4-yn-1-one | nih.gov |

| C=C / Aromatic | Stretching | 1597, 1580 | (E)-1,5-Diphenylpent-2-en-4-yn-1-one | nih.gov |

| Aromatic C-H | Stretching | >3000 | (E)-1,5-Diphenylpent-2-en-1-one | rsc.org |

Fourier Transform (FT) Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon backbone and aromatic rings of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are key parameters.

For (E)-1,5-Diphenylpent-2-en-1-one, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and the protons of the pentenone chain. rsc.orgresearchgate.net The protons of the two phenyl groups typically appear as multiplets in the aromatic region (approximately 7.20-7.95 ppm). The vinylic protons of the α,β-unsaturated system are particularly diagnostic, often appearing as doublets of doublets or multiplets with a large coupling constant for the trans configuration. rsc.org

Table 2: ¹H NMR Spectral Data for (E)-1,5-Diphenylpent-2-en-1-one in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Aromatic H | 7.93 – 7.87 | m |

| Aromatic H | 7.59 – 7.54 | m |

| Aromatic H | 7.50 – 7.45 | m |

| Aromatic H | 7.36 – 7.30 | m |

| Aromatic H | 7.24 | dd, J = 7.2, 5.5 |

| Vinylic H | 7.10 | dt, J = 15.4, 6.9 |

| Vinylic H | 6.89 | dt, J = 15.4, 1.4 |

| Methylene (B1212753) H (C4) | 2.90 – 2.84 | m |

| Methylene H (C5) | 2.70 – 2.63 | m |

| Data from a study where the compound was synthesized and characterized. rsc.org |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C NMR spectrum of (E)-1,5-Diphenylpent-2-en-1-one shows a characteristic signal for the carbonyl carbon at a downfield chemical shift (around 198 ppm). rsc.org The carbons of the two phenyl rings and the double bond appear in the range of approximately 126-145 ppm. The aliphatic methylene carbons are found further upfield.

Table 3: ¹³C NMR Spectral Data for a Compound Identified as this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C=O) | 199.0 |

| C3 (Olefinic) | 149.0 |

| C2 (Olefinic) | 129.5 |

| Aromatic C | 141.6, 137.1, 133.0, 128.6, 128.5, 128.2, 126.2 |

| C4 (Methylene) | 32.5 |

| C5 (Methylene) | 30.1 |

| Note: This data is from a study on novel daphneolone (B1638094) analogues where (E)-1,5-diphenylpent-2-en-1-one was used as a lead compound. The specific isomer was not detailed in the abstract. researchgate.net |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of molecules like this compound. NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.edu This information is invaluable for assigning relative stereochemistry, for example, the E or Z configuration of the double bond.

For an (E)-isomer, a NOE would be expected between the vinylic protons. In more complex stereoisomers, NOESY can reveal the relative orientation of substituents. The intensity of the NOESY cross-peaks can also provide qualitative information about the distances between protons. While a specific NOESY study for this compound was not found, the technique is a standard and powerful method for the stereochemical elucidation of chalcones and related compounds. columbia.edu The analysis of NOESY spectra, often in conjunction with other 2D NMR experiments like COSY and HMBC, allows for the unambiguous assignment of the molecule's three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. For aromatic ketones, the molecular ion peak (M+) is typically strong and readily identifiable. miamioh.edu The fragmentation of α,β-unsaturated aromatic ketones, such as the subject compound, is characterized by distinct cleavage pathways.

Key fragmentation reactions for protonated α,β-unsaturated aromatic ketones involve the loss of a benzene (B151609) molecule from either end of the molecule or the elimination of a styrene (B11656) molecule. acs.org The dominant fragmentation pathway is often influenced by the substitution on the phenyl rings. acs.org In the case of this compound, which has a general chalcone-like structure, the primary fragmentation modes are anticipated to be α-cleavage and β-cleavage. Aromatic ketones are known to primarily lose the R• group upon α-cleavage, which is then followed by the loss of a carbon monoxide (CO) molecule. miamioh.edu

Common fragmentation patterns for ketones include:

α-cleavage: This is a primary mode of fragmentation for ketones, leading to the formation of a stable acylium ion. miamioh.eduyoutube.com

Inductive cleavage: This process results in the formation of an alkyl cation. jove.com

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen, leading to the formation of a radical-cation and a neutral alkene. jove.comyoutube.com

While a specific mass spectrum for (E)-1,5-diphenyl-2-penten-1-one is noted as available in spectral databases, detailed public fragmentation data is limited. spectrabase.com However, based on the general principles of ketone fragmentation, a proposed fragmentation scheme can be outlined.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

|---|---|---|

| [M]+ | 236 | Molecular Ion |

| [M-C₆H₅]+ | 159 | Loss of a phenyl radical |

| [C₆H₅CO]+ | 105 | Benzoyl cation (from α-cleavage) |

X-ray Diffraction Analysis for Solid-State Structure

Chalcone derivatives typically exhibit a nearly planar molecular structure and adopt a trans configuration with respect to the C=C double bond. nih.gov The crystal packing is often stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds, which can form sheet-like or chain-like structures. nih.goviucr.org

For comparative purposes, the crystallographic data for a structurally related compound, (E)-1,5-Diphenylpent-2-en-4-yn-1-one, is presented below. This molecule features a similar diphenyl-en-one backbone, with the addition of an alkyne group.

Table 2: Crystal Data for (E)-1,5-Diphenylpent-2-en-4-yn-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂O |

| Molecular Weight | 232.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.4696 (4) |

| b (Å) | 13.7164 (10) |

| c (Å) | 16.3117 (11) |

| V (ų) | 1223.76 (15) |

| Z | 4 |

Data sourced from a study on (E)-1,5-Diphenylpent-2-en-4-yn-1-one. nih.govresearchgate.net

The molecule (E)-1,5-Diphenylpent-2-en-4-yn-1-one adopts an E conformation about the C=C bond, and the crystal structure reveals weak C—H⋯O interactions that link the molecules into zigzag chains. nih.govresearchgate.net It is plausible that this compound would adopt a similar conformation and exhibit comparable intermolecular interactions in its crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). openstax.orglibretexts.org The wavelength of maximum absorption (λmax) is a key characteristic that is influenced by the extent of conjugation. openstax.orgutoronto.caspcmc.ac.in

As a conjugated enone, this compound is expected to exhibit characteristic π → π* and n → π* transitions. The π → π* transition, which is typically of high intensity, arises from the conjugated system of the phenyl rings and the enone moiety. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally of much lower intensity. libretexts.org

The extent of conjugation directly correlates with the λmax; a more extended conjugated system results in a smaller HOMO-LUMO energy gap and a shift of λmax to a longer wavelength (a bathochromic shift). openstax.orgutoronto.caspcmc.ac.in

Table 3: Typical UV-Vis Absorption Ranges for Relevant Chromophores

| Chromophore Type | Transition | Approximate λmax (nm) |

|---|---|---|

| Conjugated Enone | π → π* | 215-250 |

| Conjugated Enone | n → π* | 310-330 |

| Aromatic (Benzene) | π → π* | ~255 |

Values are general and can be influenced by substitution and solvent.

For 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), a related compound with extended conjugation, the principal absorption peak is reported to be in the 330-350 nm range, corresponding to the π → π* transition. nih.gov Given the structural similarities, the λmax for this compound is anticipated to be in a comparable region, reflecting its conjugated nature.

Computational and Theoretical Investigations of 1,5 Diphenylpent 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a lens into the electronic-level characteristics of molecules. For 1,5-diphenylpent-2-en-1-one, a natural product isolated from sources like Stellera chamaejasme L., these methods are crucial for elucidating properties that underpin its biological activity and synthetic utility. science.govresearchgate.net

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been specifically applied to this compound to explore its reaction mechanisms. For instance, DFT calculations were performed to support the proposed cyclic eight-membered transition state in reactions involving this compound. rsc.orgresearchgate.net Such studies are vital for understanding the regioselectivity and stereoselectivity of its chemical transformations. researchgate.net

While detailed results for this compound are often embedded within broader research on its derivatives, the general approach is consistent. Computational studies on closely related chalcones and their derivatives frequently utilize the B3LYP functional. science.govscience.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between computational cost and accuracy. science.gov For molecules similar in structure to this compound, a variety of basis sets are employed.

Common choices for chalcone (B49325) derivatives include Pople-style basis sets like 6-31G(d,p) and 6-311G(d,p), often augmented with diffuse functions (+) or additional polarization functions (2d,p) for improved accuracy, such as in 6-311+G(2d,p). science.govscience.gov The optimization of a basis set for a specific molecule aims to find the most efficient set that accurately reproduces known experimental properties, ensuring the reliability of the theoretical model. While specific optimization studies for this compound were not detailed in the available literature, the selection for its derivatives is typically guided by the nature of the chemical problem being investigated.

Table 1: Basis Sets Used in DFT Studies of Related Chalcone Derivatives

| Basis Set | Functional | Compound Type |

|---|---|---|

| 6-311G(d,p) | B3LYP | (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one science.gov |

| 6-31G(d) | B3LYP | 1,5-diphenylpenta-1,4-dien-3-one (B3434637) O-benzyl oximes science.gov |

| 6-311G(d, p) | B3LYP | 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes science.gov |

Note: This table presents data for related compounds to illustrate common methodologies, as specific data for this compound was not available in the searched sources.

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides theoretical values for bond lengths and angles.

For chalcone derivatives, geometry optimization is a standard procedure to understand their three-dimensional structure. science.gov For example, in studies of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level provided detailed bond length and angle information. science.gov However, specific optimized geometric parameters for this compound were not found in the reviewed literature.

Table 2: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Data not available in searched sources |

| Bond Length | C=C | Data not available in searched sources |

Ab initio (from first principles) molecular orbital methods are a class of quantum chemistry methods that are not based on experimental data, but solely on the fundamental laws of quantum mechanics. While these methods are computationally demanding, they can provide highly accurate results. One study noted the use of ab initio molecular orbital methods to calculate the polarizabilities of derivatives of the isomeric 1,5-diphenylpenta-2,4-dien-1-one. science.gov However, specific studies employing ab initio methods directly on this compound were not identified in the searched literature.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov It provides a good starting point for more advanced computational methods. Theoretical calculations on isomers such as 1,5-diphenylpenta-2,4-dien-1-one and 1,5-diphenylpenta-1,4-dien-3-one have been performed using the Hartree-Fock method with the 6-31G(d,p) basis set to derive their optimized geometries. science.govresearchgate.net Despite its importance, no specific applications of the Hartree-Fock method to the target compound, this compound, were found in the available research.

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the electronic structure involves examining the distribution of electrons and the energies of the molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

This type of analysis is standard in the computational study of chalcones. science.gov For instance, investigations into derivatives of 1,5-diphenylpenta-1,4-dien-3-one have included calculations of Frontier Molecular Orbitals (FMOs), global reactivity descriptors, and Mulliken atomic charges to understand their electronic behavior. science.gov The conjugated system present in this compound, which features a double bond between the second and third carbon atoms flanked by two phenyl groups, is central to its electronic properties. Despite this, specific data from electronic structure analyses, such as HOMO-LUMO energies for this compound, are not available in the cited literature.

Table 3: Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available in searched sources |

| LUMO Energy | Data not available in searched sources |

| HOMO-LUMO Gap | Data not available in searched sources |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. rsc.orgresearchgate.net

In conjugated systems like the 1,5-diphenylpentenone framework, the HOMO and LUMO are typically delocalized across the π-system. For the related compound 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone), the HOMO is concentrated on the cinnamoyl group, while the LUMO is distributed over the entire molecule. This distribution facilitates intramolecular charge transfer (ICT), a key characteristic of such molecules. researchgate.net A small HOMO-LUMO energy gap suggests that the molecule is more reactive and can be easily excited, which is linked to its potential nonlinear optical properties. researchgate.net

Studies on similar chalcones demonstrate that the energy gap is a critical parameter for determining molecular stability; a wide energy gap implies a stable structure. researchgate.net For the parent compound 1,5-diphenylpenta-2,4-dien-1-one, the HOMO-LUMO gap has been calculated, providing a measure of its electronic stability and charge transfer properties. researchgate.net

| Property | Significance | Finding for Diphenylpentenone Scaffold |

| HOMO Energy | Represents the electron-donating ability of the molecule. | The HOMO is typically involved in electrophilic attacks. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | The LUMO is associated with nucleophilic attacks. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity and potential for charge transfer. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.decore.ac.uk

For chalcone-type structures like 1,5-diphenylpenta-1,4-dien-3-one, MEP analysis reveals that the most negative potential is located around the carbonyl oxygen atom. researchgate.netresearchgate.net This indicates that the oxygen atom is the primary site for electrophilic interactions and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the phenyl rings and the enone backbone exhibit positive potential, making them potential sites for nucleophilic interactions. researchgate.netresearchgate.net This information is critical for understanding how the molecule interacts with biological receptors and other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure picture of bonds and lone pairs. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu These interactions, particularly the stabilization energy E(2), reveal the extent of intramolecular charge transfer and delocalization, which contribute to molecular stability. researchgate.netresearchgate.net

In the analysis of 1,5-diphenylpenta-1,4-dien-3-one, significant delocalization is observed from the lone pairs of the carbonyl oxygen to the antibonding orbitals (π*) of the adjacent carbon-carbon double bonds. researchgate.net This π-electron delocalization over the carbonyl group and the phenyl rings is a key factor in the molecule's stability. The NBO method quantifies these hyperconjugative interactions, providing insight into bond strengths and the electronic communication between different parts of the molecule. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations, particularly using DFT methods, are widely employed to predict spectroscopic properties, which can then be validated against experimental data. For chalcones like 1,5-diphenylpenta-2,4-dien-1-one, calculated vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) show good agreement with experimental findings. researchgate.netresearchgate.netmaterialsciencejournal.org

Discrepancies between calculated and experimental values are often attributed to the fact that theoretical calculations are typically performed for a single molecule in the gas phase, whereas experimental measurements are conducted on bulk material in a solid or liquid phase. researchgate.net Despite this, the correlation is generally strong, confirming the accuracy of the computational models. researchgate.netresearchgate.net

Table: Comparison of Experimental and Theoretical Data for the Diphenylpentenone Scaffold Data below is for the closely related isomer 1,5-diphenylpenta-2,4-dien-1-one (cinnamylideneacetophenone).

| Spectroscopic Technique | Experimental Value (Cinnamylideneacetophenone) | Theoretical (Calculated) Value |

| FTIR (C=O stretch) | 1627.92 cm⁻¹ materialsciencejournal.org | 1625.28 cm⁻¹ (B3LYP/6-311G(d,p)) materialsciencejournal.org |

| ¹H NMR (Selected Shifts) | Data available from experimental studies. researchgate.net | Calculated shifts using the GIAO method show good agreement with experimental data. researchgate.netresearchgate.net |

| ¹³C NMR (Selected Shifts) | Data available from experimental studies. researchgate.net | Calculated shifts using the GIAO method show good agreement with experimental data. researchgate.netresearchgate.net |

| UV-Vis (λmax) | ~355 nm researchgate.net | Predicted electronic transitions using TD-DFT align well with the observed spectrum. researchgate.net |

Conformational Analysis and Potential Energy Surface Scans

The flexibility of the 1,5-diphenylpentenone structure allows for multiple conformations. Conformational analysis, often performed by scanning the potential energy surface (PES), is essential to identify the most stable (lowest energy) geometry of the molecule. researchgate.net This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step.

For the related compound 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone), a PES scan was performed by rotating the O=C-C=C torsional angle. researchgate.netresearchgate.net The scan revealed two stable conformers, with the global minimum corresponding to a specific planar arrangement of the atoms. researchgate.netresearchgate.net Identifying the most stable conformer is a critical first step for all other computational analyses, as it ensures that the calculated properties correspond to the most likely structure of the molecule. researchgate.net

Theoretical Estimation of Reactivity Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. These parameters, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These parameters have been calculated for numerous chalcone derivatives to understand their chemical behavior. materialsciencejournal.org A low chemical hardness and high softness value indicate high reactivity. These descriptors help in systematically comparing the reactivity of different but related molecules.

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is crucial in drug discovery for understanding interaction mechanisms and estimating the binding affinity of a compound to a biological target.

Derivatives of the 1,5-diphenylpentenone scaffold have been investigated as potential therapeutic agents. Molecular docking studies have provided insights into their binding modes and affinities with various protein targets. For example, derivatives of 1,5-diphenylpent-4-en-1-one (B11951530) have been docked into the active site of the mosquito odorant binding protein (PDB ID: 3OGN), revealing strong binding energies that support their potential as larvicides. nih.govresearchgate.net Similarly, 1,5-diphenylpenta-1,4-dien-3-one derivatives have been studied for their interaction with the HSP90A N-terminal domain and Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), showing promise as potential anticancer and antimalarial agents, respectively. jppres.comresearchgate.net

Table: Molecular Docking Results for 1,5-Diphenylpentenone Derivatives

| Ligand (Derivative of 1,5-Diphenylpentenone) | Protein Target | Binding Affinity (kcal/mol) | Potential Application | Reference |

| 1-(5-oxo-1,5-diphenylpent-1-en-3-yl)-3-(3-phenylallylidene)thiourea | Mosquito Odorant Binding Protein (3OGN) | -10.0 | Larvicide | nih.gov |

| 1,5-diphenylpenta-1,4-dien-3-one | P. falciparum enoyl acyl carrier protein reductase (PfENR) | -111.96 (Rerank Score) | Antimalarial | jppres.com |

| 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes | HSP90A N-terminal domain | -8.7 to -10.1 | Anticancer | researchgate.net |

Stereochemical Investigations of 1,5 Diphenylpent 2 En 1 One

Geometric Isomerism (E/Z Isomerism) of the Double Bond

Geometric isomerism, specifically E/Z isomerism, is a key stereochemical feature of 1,5-Diphenylpent-2-en-1-one, arising from the restricted rotation around the C2=C3 double bond. studymind.co.uk This restriction means that the substituents attached to the double bond carbons can exist in two different spatial arrangements. The designation of these isomers as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

In an E isomer, the two highest priority groups on each carbon of the double bond are on opposite sides, from the German entgegen (opposite). studymind.co.uk In a Z isomer, they are on the same side, from the German zusammen (together). studymind.co.uk For this compound, the substituents on the C2 carbon are a hydrogen atom and the benzoyl group (C(=O)Ph), while the substituents on the C3 carbon are a hydrogen atom and a phenethyl group (-CH2CH2Ph).

According to CIP rules, the benzoyl group has a higher priority than the hydrogen on C2, and the phenethyl group has a higher priority than the hydrogen on C3. Therefore:

The (E)-isomer has the high-priority benzoyl and phenethyl groups on opposite sides of the double bond.

The (Z)-isomer has these high-priority groups on the same side of the double bond.

The (E)-isomer is generally the more stable and commonly synthesized form due to reduced steric hindrance between the bulky substituent groups. This is confirmed in literature where the synonym (2E)-1,5-diphenylpent-2-en-1-one is used, explicitly noting the trans arrangement of the substituents around the C=C bond. smolecule.com Studies on the closely related compound, (E)-1,5-diphenylpent-2-en-4-yn-1-one, further support the prevalence of the E conformation, which has been confirmed through single-crystal X-ray studies. nih.goviucr.org

Stereoselective Synthesis Methodologies

Stereoselective synthesis of this compound focuses on producing the thermodynamically more stable (E)-isomer. A primary method for achieving this is through condensation reactions.

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a widely used method for synthesizing α,β-unsaturated ketones. This reaction involves an enolate reacting with an aldehyde or ketone. For this compound, this would typically involve the reaction of acetophenone (B1666503) with 3-phenylpropanal (B7769412) under basic or acidic conditions, followed by dehydration to form the conjugated enone system. The reaction conditions generally favor the formation of the more stable (E)-isomer.

A well-documented synthesis for the related compound (E)-1,5-diphenylpent-2-en-4-yn-1-one involves the condensation of acetophenone with 3-phenylpropiolaldehyde at a reduced temperature (0–5°C) in the presence of sodium hydroxide (B78521) in aqueous ethanol. iucr.orgresearchgate.net This method yielded the (E)-isomer specifically, demonstrating the stereoselectivity of the condensation pathway. iucr.orgresearchgate.net Similarly, the synthesis of 1,5-diarylpenta-2,4-dien-1-one analogues via Claisen-Schmidt condensation by reacting appropriate cinnamaldehydes and substituted acetophenones also demonstrates a common strategy for forming such structures. rsc.org

Diastereoselective Control in Reaction Pathways

The carbon-carbon double bond and the carbonyl group in this compound provide multiple sites for reactions that can create new stereocenters. Controlling the relative configuration of these newly formed centers is the focus of diastereoselective control.

A notable example of diastereoselective control is seen in the reaction of the related 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326). mdpi.com In the presence of a strong base like lithium diisopropylamide (LDA), these enynones undergo a reaction that results in the formation of highly substituted and polyfunctional cyclohexanes. mdpi.com This transformation involves the creation of multiple new stereocenters, and the reaction proceeds with a degree of diastereoselectivity, leading to specific spatial arrangements of the aryl, arylethynyl, and cyano groups on the cyclohexane (B81311) ring. mdpi.com While this specific example uses a 1,5-diarylpent-2-en-4-yn-1-one, the principles of controlling the approach of a nucleophile to the α,β-unsaturated system are directly relevant to this compound and its potential to form diastereomeric products.

Chiral Catalysis for Enantioselective Transformations

Enantioselective transformations of this compound involve the use of chiral catalysts to produce a non-racemic mixture of enantiomers. As an α,β-unsaturated ketone, a key reaction is the asymmetric Michael addition (or conjugate addition).

In this type of reaction, a chiral catalyst activates the substrate or the nucleophile, guiding the reaction to favor the formation of one enantiomer over the other. Chiral BINOL derivatives have been successfully used as organocatalysts for the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones. nih.gov This methodology provides chiral γ,δ-unsaturated ketones with good enantioselectivities. nih.gov Applying this to this compound would involve its reaction with a nucleophile in the presence of a chiral catalyst, creating a new stereocenter at the β-position (C3).

Another example is the enantioselective conjugate addition of nitrogen-centered heterocycles to α,β-unsaturated ketones, which can be achieved using chiral primary amine catalysts. researchgate.net Feng and colleagues reported an example of an enantioselective direct Michael addition of benzotriazole (B28993) to the related 1,5-diphenylpenta-2,4-dien-1-one using a chiral complex catalyst. researchgate.net These strategies highlight the potential for this compound to serve as a prochiral substrate in the synthesis of valuable, optically active compounds.

Conformational Stability and Preferred Orientations

The conformational stability of this compound is largely dictated by the conjugation between the benzoyl group and the C=C double bond. This conjugation favors a planar conformation of the enone moiety to maximize p-orbital overlap. smolecule.com

Detailed insights into the molecule's preferred orientation can be gleaned from single-crystal X-ray diffraction studies on the closely related compound, (E)-1,5-diphenylpent-2-en-4-yn-1-one. nih.govresearchgate.net The study revealed that the molecule adopts an almost planar structure. researchgate.net The phenylethylenone fragment is nearly flat, with only a small dihedral angle of 14.16° between its mean plane and the mean plane of the phenylacetylene (B144264) fragment. nih.gov The planarity is a key factor in its stability. The crystal structure shows weak intermolecular C-H···O hydrogen bonds that link molecules into zigzag chains. nih.goviucr.org Although this data is for an enynone, the conformational preferences of the phenylethylenone portion are expected to be very similar in this compound.

Applications in Organic Synthesis and Material Science

1,5-Diphenylpent-2-en-1-one as a Synthetic Building Block

As an α,β-unsaturated ketone, this compound serves as a versatile synthon in organic synthesis. Its reactive sites, including the carbon-carbon double bond and the carbonyl group, allow for a variety of chemical transformations. These reactions include electrophilic additions, oxidations, reductions, and condensation reactions, making it a key intermediate for creating more complex organic compounds. smolecule.com

The structural framework of this compound provides a robust starting point for the assembly of elaborate molecular structures. For instance, derivatives of this compound are instrumental in the total synthesis of natural products. researchgate.net The presence of both phenyl groups and the pentenone backbone allows for the strategic introduction of various functional groups, leading to the construction of diverse and complex molecular scaffolds.

One notable application is in the synthesis of heterocyclic compounds. For example, the reaction of (E)-1,5-diarylpent-2-en-4-yn-1-ones, which are structurally related to this compound, can lead to the formation of functionalized furan (B31954) derivatives. acs.org Furthermore, reactions with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can yield highly substituted cyclohexanes. mdpi.com These examples underscore the role of the 1,5-diphenylpentenone core in building complex cyclic and heterocyclic systems.

Cascade reactions, also known as domino reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The strategic placement of reactive sites in this compound and its analogs makes them ideal substrates for such transformations.

A key example involves the K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes, derived from related pentynone structures, to synthesize substituted pyridin-3-ols. researchgate.net This process demonstrates how the initial structure can be programmed to undergo a sequence of intramolecular reactions to rapidly build molecular complexity. These reactions are valued for their high atom economy and for minimizing waste, time, and labor. wikipedia.org

Ligand Applications in Organometallic Catalysis

While this compound itself is not typically a primary ligand, its derivatives, particularly those incorporating phosphine (B1218219) groups, have potential applications in organometallic catalysis. mpg.de The broader family of chalcones and related structures can act as ligands for transition metals. For instance, dibenzylideneacetone, a related α,β-unsaturated ketone, is a well-known labile ligand in palladium(0) chemistry, facilitating entry into various catalytic cycles. nih.gov

The electronic properties of the ligand, influenced by the substituents on the phenyl rings, can modulate the catalytic activity of the metal center. In the context of organometallic catalysis, ligands derived from the 1,5-diphenylpentenone framework could potentially be employed in various transformations, including cross-coupling reactions and cyclization processes. mpg.derug.nl The design of such ligands allows for fine-tuning of the catalyst's electronic and steric environment, which is crucial for achieving high efficiency and selectivity in catalytic reactions. researchgate.net

Photoluminescent Properties of Derivatives

Derivatives of this compound have been shown to exhibit interesting photoluminescent properties. For example, certain cyclohexane (B81311) derivatives synthesized from 1,5-diarylpent-2-en-4-yn-1-ones have been found to be photoluminescent. mdpi.com

The photophysical properties of these molecules are often linked to the extent of conjugation and the presence of specific functional groups. The rigidified structures of cyclic derivatives can enhance fluorescence by minimizing non-radiative decay pathways. These luminescent properties are of significant interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netontosight.ai The ability to tune the emission color and quantum yield by modifying the substituents on the aromatic rings makes these compounds promising candidates for advanced optical materials. researchgate.net

Mechanistic Investigations of Biological Interactions of 1,5 Diphenylpent 2 En 1 One in Vitro

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,5-Diphenylpent-2-en-1-one and its analogs influences their biological effects. smolecule.com Research has consistently shown that modifications to the phenyl groups and the pentene chain can significantly alter the compound's bioactivity.

Key findings from SAR studies include:

Substitution on Phenyl Rings: The position and nature of substituents on the two phenyl rings play a pivotal role. For instance, the introduction of a piperazine (B1678402) moiety has been explored to enhance insecticidal and antifungal activities. researchgate.net

Role of the Enone Moiety: The α,β-unsaturated ketone (enone) functionality is a critical feature for many of the observed biological activities. researchgate.net